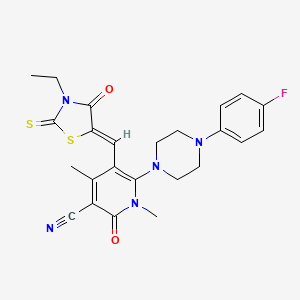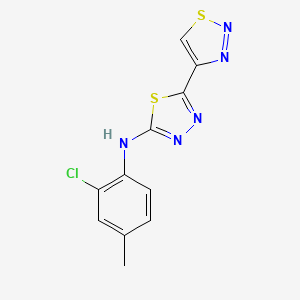
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CTET or Compound 1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. In cancer research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to induce apoptosis and inhibit cell growth and migration. In inflammation research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to reduce the production of inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disease research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, its anti-inflammatory effects, and its potential neuroprotective effects. However, there are also limitations to using N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action and therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, as well as exploring its potential as a drug candidate for clinical use.
Synthesemethoden
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a multistep process, as described in a patent application by the inventors. The synthesis involves the reaction of 2-chloro-4-methylphenylamine with thiosemicarbazide, followed by cyclization using phosphorus oxychloride and thionyl chloride. The resulting compound is then treated with sodium azide and hydrazine hydrate to obtain N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, as demonstrated in a study on breast cancer cells. Inflammation research has also shown N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine to have anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines in a study on mouse macrophages. In neurodegenerative disease research, N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential to protect against neuronal damage and improve cognitive function, as demonstrated in a study on Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S2/c1-6-2-3-8(7(12)4-6)13-11-16-15-10(19-11)9-5-18-17-14-9/h2-5H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPBXZPVKZIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CSN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)
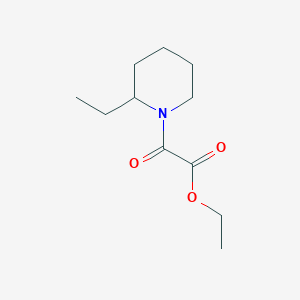
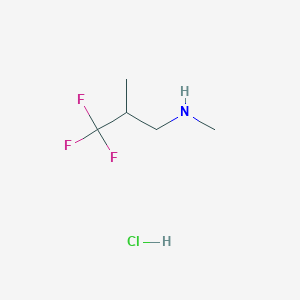
![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)
![N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2984248.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)
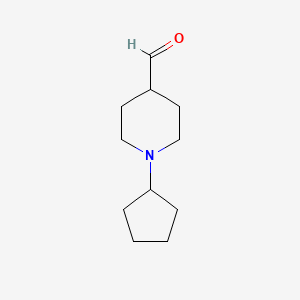

![(5-Bromofuran-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2984257.png)
![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)
